molecular formula C12H16FN B13262370 2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine

2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine

Cat. No.: B13262370
M. Wt: 193.26 g/mol
InChI Key: BTEJEOMPFZNDFK-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their unique structural and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine typically involves the reaction of 3-fluorobenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The pyrrolidine ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine
  • 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine
  • 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine

Uniqueness

2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its chemical reactivity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

2-[(3-fluorophenyl)methyl]-2-methylpyrrolidine

InChI

InChI=1S/C12H16FN/c1-12(6-3-7-14-12)9-10-4-2-5-11(13)8-10/h2,4-5,8,14H,3,6-7,9H2,1H3

InChI Key

BTEJEOMPFZNDFK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)CC2=CC(=CC=C2)F

Origin of Product

United States

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